molecular formula C11H9NO3S B12065927 (4-(5-Nitrothiophen-2-yl)phenyl)methanol

(4-(5-Nitrothiophen-2-yl)phenyl)methanol

Cat. No.: B12065927
M. Wt: 235.26 g/mol
InChI Key: YSLJOYIMNCRZJW-UHFFFAOYSA-N
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Description

(4-(5-Nitrothiophen-2-yl)phenyl)methanol: is an organic compound with the molecular formula C11H9NO3S It is characterized by the presence of a nitro group attached to a thiophene ring, which is further connected to a phenyl ring bearing a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Nitrothiophen-2-yl)phenyl)methanol typically involves the following steps:

    Nitration of Thiophene: The initial step involves the nitration of thiophene to introduce the nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling with Phenyl Group: The nitrated thiophene is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Reduction to Methanol: The final step involves the reduction of the intermediate compound to introduce the methanol group. This can be achieved using reducing agents like or .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4-(5-Nitrothiophen-2-yl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like or .

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as or .

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the phenyl ring, using reagents like or .

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: NaBH4, LiAlH4, SnCl2, Fe/HCl

    Substitution: Br2, Cl2

Major Products Formed

    Oxidation: Corresponding aldehyde or carboxylic acid

    Reduction: Amino derivative

    Substitution: Halogenated derivatives

Scientific Research Applications

(4-(5-Nitrothiophen-2-yl)phenyl)methanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (4-(5-Nitrothiophen-2-yl)phenyl)methanol is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The phenyl and thiophene rings provide structural stability and facilitate interactions with various molecular targets, including enzymes and receptors. The methanol group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • (3-(5-Nitrothiophen-2-yl)phenyl)methanol
  • (4-(4-Nitrophenyl)thiophen-2-yl)methanol

Uniqueness

(4-(5-Nitrothiophen-2-yl)phenyl)methanol is unique due to the specific positioning of the nitro group on the thiophene ring and the methanol group on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

[4-(5-nitrothiophen-2-yl)phenyl]methanol

InChI

InChI=1S/C11H9NO3S/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-6,13H,7H2

InChI Key

YSLJOYIMNCRZJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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